molecular formula C17H17N3O2S2 B1240267 2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide

2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide

Cat. No.: B1240267
M. Wt: 359.5 g/mol
InChI Key: ABBQHFLHBVNVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been investigated for its potential in the synthesis of thieno[2,3-d]pyrimidines, which are valuable in medicinal chemistry due to their diverse biological activities (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
    • It has also been used in the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
  • Pharmacological Applications :

    • Research indicates that derivatives of thieno[2,3-d]pyrimidine, including compounds similar to the query compound, show promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, and fungal strains like Candida albicans (Vlasov et al., 2021).
    • Some studies also suggest potential anticonvulsant properties in the derivatives of thieno[2,3-d]pyrimidine (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
  • Chemical Reactions and Modifications :

    • The compound has been involved in reactions for the synthesis of various derivatives, such as 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted 8-arylidene-6,7-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
  • Potential as Antitumor Agents :

    • Certain thieno[2,3-d]pyrimidine derivatives, related to the compound , have shown significant antitumor activity, highlighting their potential in cancer research (Gangjee, Qiu, & Kisliuk, 2004).
  • Quantum Chemical Studies :

    • Quantum chemical calculations have been performed on similar compounds to analyze their electronic structures and reactivities, which is crucial in understanding their potential applications in various fields (Mamarakhmonov et al., 2014).

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-10-4-6-12(7-5-10)18-14(21)9-23-17-19-15-13(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

ABBQHFLHBVNVMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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